

# Application Notes and Protocols for TH9619-Induced Apoptosis in Vitro

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TH9619

Cat. No.: B11929107

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## Introduction

**TH9619** is a potent and selective small-molecule inhibitor of the bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD1/2).<sup>[1][2]</sup> These enzymes are critical components of one-carbon (1C) metabolism, a metabolic pathway frequently upregulated in cancer cells to meet the high demand for nucleotides for proliferation.<sup>[2][3]</sup>

**TH9619** selectively induces apoptosis in cancer cells, demonstrating significant therapeutic potential.<sup>[4][5]</sup> This document provides detailed application notes and protocols for utilizing **TH9619** to induce apoptosis in in vitro cancer cell models.

## Mechanism of Action

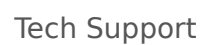
**TH9619** primarily targets the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.<sup>[1][2]</sup> In cancer cells with high expression of MTHFD2, **TH9619**'s inhibition of the cytosolic MTHFD1 leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon described as "folate trapping".<sup>[3][6]</sup> This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, leading to a deficiency in thymidine. The resulting imbalance in nucleotide pools causes replication stress, misincorporation of uracil into DNA, DNA damage, and subsequent cell cycle arrest in the S-phase, ultimately triggering apoptosis.<sup>[5][6][7]</sup> Notably, **TH9619** has been shown to engage with nuclear MTHFD2 but does not inhibit mitochondrial MTHFD2.<sup>[2][3]</sup>

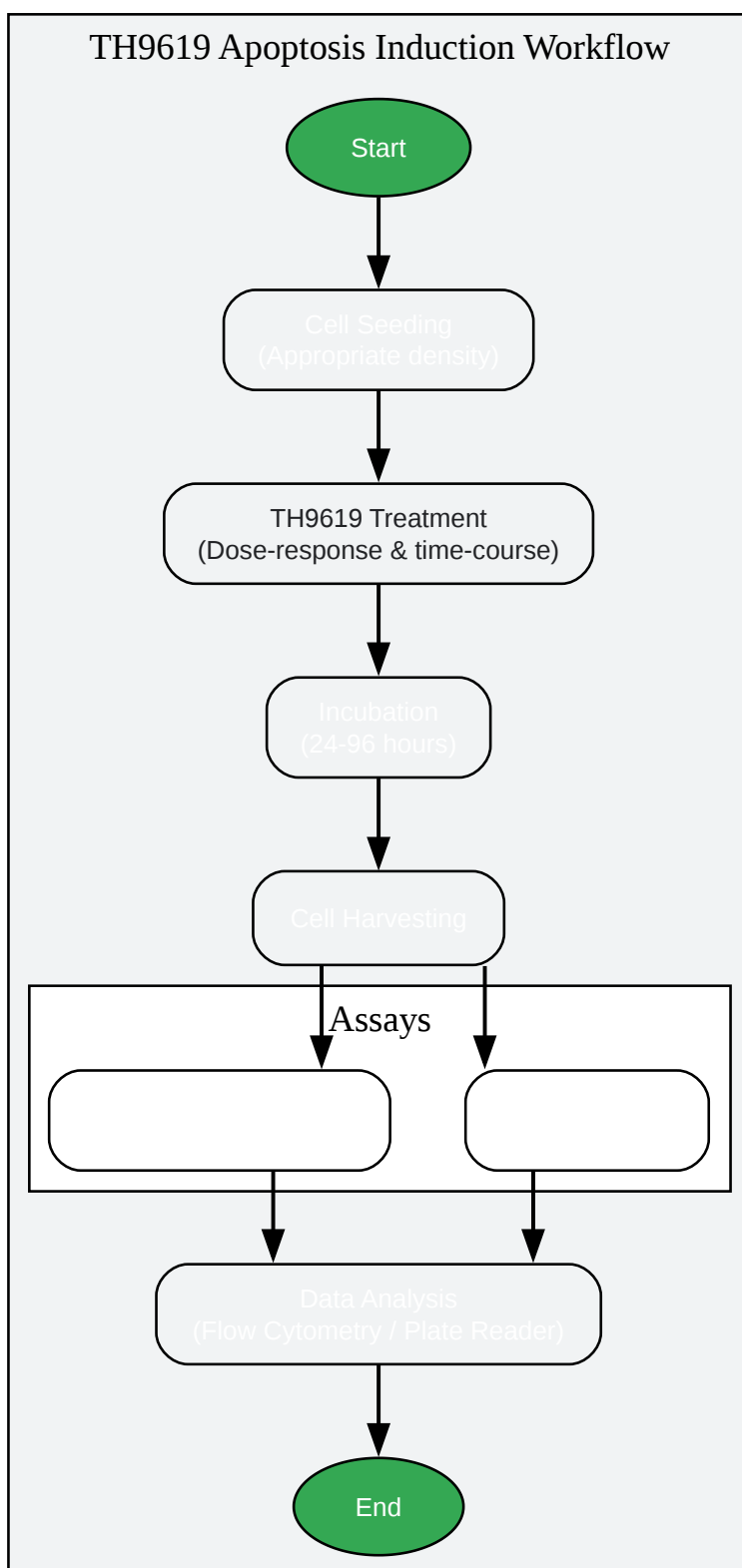
## Data Summary: Effective Concentrations of TH9619 for Apoptosis Induction

The effective concentration of **TH9619** for inducing apoptosis varies depending on the cancer cell line and experimental conditions. The following table summarizes reported concentrations and their effects.

Cell Line	Cancer Type	Concentration Range	Effect	Reference
HL-60	Acute Myeloid Leukemia (AML)	1 nM - 1 $\mu$ M	Strong antiproliferative efficacy	[1]
HL-60	Acute Myeloid Leukemia (AML)	EC50 = 11 nM	Potent in vitro killing	[3]
Jurkat	T-cell Acute Lymphoblastic Leukemia (T-ALL)	1 nM - 1 $\mu$ M	Strong antiproliferative efficacy	[1]
SW620	Colorectal Cancer	1-100 $\mu$ M	Targets MTHFD1	[1]
SW620 (MTHFD2-expressing)	Colorectal Cancer	Low nanomolar	Reduced viability in human plasma-like medium	[6]
HCT116	Colorectal Cancer	63 nM	Dose-dependent decrease in mitotic index and induction of anaphase defects	[8]
Various B-cell malignancies (CLL, MCL, DLBCL)	B-cell malignancies	IC50 < 50 nM	High in vitro sensitivity, leading to cell cycle arrest and apoptosis	[9]

## Signaling Pathway of TH9619-Induced Apoptosis





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)